CALCIUM POLYCARBOPHIL

Physicochemical Characterization Water Absorption pH-Dependent Swelling

Calcium polycarbophil is a non-fermentable, pH-dependent stool stabilizer that sets the gold standard for IBS and chronic constipation formulations. Unlike psyllium, its low (~15%) fermentability virtually eliminates patient gas complaints, while clinical data shows a 2-to-1 preference for convenient tablets over gritty suspensions. This synthetic, non-absorbed polymer meets USP specifications—calcium content 18-22%, water absorption ≥35 g/g—ensuring consistent, predictable swelling and reliable batch-to-batch performance for your solid dosage forms.

Molecular Formula C21H15NO
Molecular Weight 0
CAS No. 126040-58-2
Cat. No. B1178386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCALCIUM POLYCARBOPHIL
CAS126040-58-2
Molecular FormulaC21H15NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Polycarbophil (CAS 126040-58-2): Procurement-Relevant Physicochemical and Pharmacological Profile for Bulk Laxative Formulations


Calcium polycarbophil is a synthetic, high-molecular-weight polymer of polyacrylic acid cross-linked with divinyl glycol, presented as a calcium salt [1]. It is a non-fermentable, non-absorbable bulk-forming laxative classified as a stool stabilizer, characterized by its exceptional pH-dependent water-binding capacity and inertness within the gastrointestinal tract [2].

Why In-Class Bulk Laxatives Cannot Be Interchanged with Calcium Polycarbophil (CAS 126040-58-2) Without Compromising Defined Performance Metrics


Generic substitution among bulk-forming laxatives is not functionally equivalent due to critical physicochemical and pharmacokinetic differences that directly impact therapeutic outcomes and patient compliance. Calcium polycarbophil's unique, pH-dependent swelling profile and its status as a non-fermentable synthetic polymer distinguish it from natural fiber laxatives like psyllium or semisynthetic cellulose derivatives. Substituting without regard to these parameters can lead to significant variations in colonic water absorption, gas production from fermentation, and overall laxative efficacy [1], as detailed in the quantitative evidence below.

Product-Specific Quantitative Evidence for Calcium Polycarbophil (CAS 126040-58-2) Against Key Comparators


Swelling Ratio: pH-Dependent Water Absorption Capacity of Polycarbophil vs. Generic Comparators

The swelling capacity of calcium polycarbophil-derived polycarbophil is highly pH-dependent. Under acidic conditions, it absorbs approximately 10 times its weight in water. This ratio increases markedly above pH 4.0, reaching 70 times its initial weight under neutral conditions [1]. This behavior is distinct from psyllium and methylcellulose, whose water-holding capacities are less explicitly quantified as pH-dependent and are generally lower in neutral pH environments.

Physicochemical Characterization Water Absorption pH-Dependent Swelling Bulk Laxative

Differential Fermentability: Reduced Gas Production Compared to Psyllium

A key differentiator for calcium polycarbophil is its low fermentability in the colon. While psyllium is extensively fermented by colonic bacteria (approximately 85%), leading to gas production, calcium polycarbophil is poorly fermentable, with only about 15% undergoing bacterial breakdown [1]. This difference is a direct result of its synthetic, cross-linked polymer structure.

Colonic Fermentation Gas Production Patient Tolerability Bulk Laxative

Clinical Efficacy in Irritable Bowel Syndrome (IBS): Patient-Reported Outcomes vs. Placebo

In a 6-month, randomized, double-blind, placebo-controlled crossover study involving 23 IBS patients, calcium polycarbophil demonstrated statistically significant benefits. At study end, 71% (15 of 21) of patients preferred polycarbophil over placebo. Significant improvements were noted in subgroups: 79% of those with constipation, 87% with bloating, and 92% with two or more symptoms [1].

Irritable Bowel Syndrome Clinical Trial Patient Preference Efficacy

Comparative Laxative Efficacy and Patient Preference vs. Psyllium Suspension

In an open-label, randomized, crossover study of 68 patients with chronic constipation, calcium polycarbophil tablets were found to be as effective as psyllium suspensions in controlling symptoms. However, a clear and significant difference emerged in patient preference: patients selected calcium polycarbophil tablets over psyllium suspensions by a 2-to-1 margin [1].

Chronic Constipation Patient Adherence Dosage Form Comparative Efficacy

Stool Output Parameters in Canine Model: Quantitative Dose-Response vs. CMC-Na and Sennoside

In a dog model, calcium polycarbophil increased stool frequency, fecal water content, and fecal weight in a dose-dependent manner without inducing diarrhea. This contrasts with carboxymethylcellulose sodium (CMC-Na), which increased fecal water content and induced diarrhea at lower doses than those needed to enhance stool frequency [1].

Stool Frequency Fecal Weight Dose-Response Preclinical Model

Validated Application Scenarios for Calcium Polycarbophil (CAS 126040-58-2) in Research and Industrial Formulations


Development of Low-Gas, High-Tolerability Fiber Supplements for IBS

For formulators targeting the IBS market, calcium polycarbophil is the optimal bulk-forming agent due to its low (15%) colonic fermentability [1]. This directly addresses the major patient complaint of bloating and flatulence associated with highly fermentable fibers like psyllium (85% fermentable) [1]. Procurement should prioritize this compound when the formulation goal is a high-efficacy, low-side-effect profile for patients with IBS, particularly those with bloating or alternating constipation and diarrhea, as supported by clinical preference data showing a 71% preference rate over placebo [2].

Formulation of Convenient, Patient-Preferred Tablet Dosage Forms

For consumer health and pharmaceutical products targeting chronic constipation, calcium polycarbophil's compatibility with solid dosage forms (tablets, caplets) provides a significant market advantage. Clinical data show a 2-to-1 patient preference for calcium polycarbophil tablets over psyllium suspensions [3], driven by convenience, portability, and ease of ingestion. This positions calcium polycarbophil as the strategic choice for developing OTC laxative products aimed at improving patient adherence and satisfaction.

Preclinical Research on Stool Stabilizers with a Dual-Action Mechanism

In animal models of bowel dysfunction, calcium polycarbophil serves as a reference standard for a 'stool stabilizer' due to its unique ability to both increase stool output in constipation and improve stool consistency in diarrhea without causing adverse effects [4]. Its dose-dependent, non-diarrheal increase in fecal parameters makes it a superior comparator or lead compound in studies evaluating new laxative or antidiarrheal agents, offering a safer baseline profile compared to agents like CMC-Na or sennoside which can induce diarrhea [4].

Sourcing of High-Purity Calcium Polycarbophil with Defined USP Specifications

For industrial applications requiring a pharmaceutical-grade polymer with precise and verifiable quality attributes, calcium polycarbophil must be procured against defined USP specifications. These include a calcium content of 18-22%, a water absorption capacity of at least 35 g/g, and a loss on drying of ≤10% [5]. These specifications ensure batch-to-batch consistency and are critical for the development of reliable and effective oral solid dosage forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CALCIUM POLYCARBOPHIL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.